molecular formula C26H25NO5 B11820121 benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Cat. No.: B11820121
M. Wt: 431.5 g/mol
InChI Key: OMPRMVFIKMQMAM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate (CAS: 1623649-15-9) is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a benzyl ester group, a hydroxyl substituent at the C4 position, and an Fmoc-protected amine at the C3 position with (S)-configuration. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, while the benzyl ester provides stability during solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

benzyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

InChI

InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)/t19-/m0/s1

InChI Key

OMPRMVFIKMQMAM-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Key Starting Materials and Intermediate Synthesis

The synthesis begins with L-threonine or its derivatives, leveraging their inherent stereochemistry to ensure the final product’s (3S) configuration. A common intermediate is L-threonine methyl ester hydrochloride, formed via thionyl chloride-mediated esterification . Subsequent protection of the α-amino group with benzyl chloroformate (Cbz-Cl) under basic conditions yields Z-protected threonine methyl ester (Z-Thr-OMe) .

Table 1: Intermediate Synthesis Conditions

StepReactionReagents/ConditionsYield (%)Source
1EsterificationThionyl chloride, methanol, 0–5°C, 12 h85–90
2Cbz ProtectionCbz-Cl, NaOH, dioxane/water, 25°C, 4 h78–82

tert-Butyl Ether Protection of the Hydroxyl Group

The hydroxyl group at position 4 is protected as a tert-butyl ether to prevent undesired side reactions during subsequent steps. This is achieved by treating Z-Thr-OMe with isobutene in the presence of concentrated sulfuric acid and dichloromethane . The tert-butyl group provides steric bulk and acid stability, critical for downstream Fmoc protection.

Key Reaction Parameters:

  • Temperature: 0–5°C to minimize epimerization

  • Workup: Alkaline aqueous extraction to remove residual acid

Saponification and Sodium Borohydride Reduction

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in acetone, yielding Z-Thr(tBu)-OH . Subsequent reduction of the carboxylic acid to the alcohol is performed with sodium borohydride in tetrahydrofuran (THF), producing Z-Thr(tBu)-OL . This step requires careful temperature control (−10°C to 0°C) to avoid decomposition of the tert-butyl group .

Table 2: Reduction Conditions and Outcomes

SubstrateReducing AgentSolventTemperatureYield (%)Source
Z-Thr(tBu)-OHNaBH₄THF−10°C65–70

Hydrogenolysis and Fmoc Protection

Hydrogenolysis of the Cbz group using palladium on carbon (Pd/C) in methanol affords H-Thr(tBu)-OL . The free amine is then protected with 9-fluorenylmethyloxycarbonyl (Fmoc) via reaction with Fmoc-OSu (N-hydroxysuccinimide ester) in dichloromethane (DCM) and triethylamine (TEA) .

Critical Considerations:

  • Fmoc Protection: A Cu²⁺ complexation strategy (Figure 1) is employed to selectively protect the primary amine while leaving the tertiary proline nitrogen available for further functionalization .

  • Chelation: Ethylenediaminetetraacetic acid (EDTA) is used post-reaction to sequester Cu²⁺, ensuring high purity .

Figure 1: Copper-Mediated Fmoc Protection Mechanism

Final Coupling and Deprotection

The Fmoc-protected alcohol is coupled to a benzyl ester via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Final deprotection of the tert-butyl group with trifluoroacetic acid (TFA) in DCM yields the target compound.

Table 3: Coupling and Deprotection Optimization

StepReagentsSolventTime (h)Yield (%)Source
1DCC/DMAPDCM2475–80
2TFA/DCM (1:1 v/v)DCM290–95

Analytical Validation and Quality Control

Purity and stereochemical integrity are confirmed via reversed-phase HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Representative NMR Data (CDCl₃):

  • δ 7.75–7.30 ppm: Aromatic protons from Fmoc and benzyl groups

  • δ 4.40–4.20 ppm: Methine proton (C3-H, J = 6.5 Hz) confirming (3S) configuration

  • δ 1.40 ppm: tert-Butyl singlet (9H)

HPLC Conditions:

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (70:30), 1 mL/min

  • Retention Time: 12.3 min

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Scalability

MethodTotal Yield (%)Purity (%)ScalabilitySource
Classical Stepwise Protection28–3595–98Moderate
Copper-Mediated Fmoc Protection45–5098–99High

The copper-mediated method offers superior yield and purity by minimizing side reactions, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Benzyl (2S)-4-(Benzyloxy)-2-{[(Fmoc)amino]}-4-oxobutanoate (CAS: 86060-84-6)

  • Key Differences : Replaces the C4 hydroxyl group with a benzyl-protected oxo (keto) group.
  • Impact: The oxo group increases electrophilicity, making this compound more reactive in nucleophilic acyl substitution reactions compared to the hydroxyl-bearing target compound.

(R)-3-Fmoc-amino-4-(4-tert-butylphenyl)butanoic Acid (CAS: 401916-49-2)

  • Key Differences : Substitutes the C4 hydroxyl with a 4-tert-butylphenyl group and replaces the benzyl ester with a carboxylic acid.
  • Impact : The bulky tert-butylphenyl group enhances lipophilicity (logP ≈ 5.2), improving membrane permeability but reducing aqueous solubility. This derivative is better suited for hydrophobic interactions in enzyme-binding pockets .

Stereochemical Variations

Benzyl (R)-4-Fmoc-amino-(E)-2-pentenoate (CAS: N/A)

  • Key Differences : Features an (R)-configuration at C3 and an α,β-unsaturated ester (E-configuration).
  • Impact : The unsaturated ester enables conjugation with thiols via Michael addition, a reactivity absent in the saturated target compound. The (R)-configuration may alter substrate selectivity in chiral environments .

Substituent Modifications

(3S)-3-Fmoc-amino-4-fluoro-L-phenylalanine (CAS: N/A)

  • Key Differences : Incorporates a fluorophenyl group at C4 instead of a hydroxyl.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. This derivative exhibits a 20% higher resistance to cytochrome P450 oxidation compared to the hydroxylated analog .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Solubility (DMF) Application Focus
Benzyl (3S)-3-{[(Fmoc)amino]}-4-hydroxybutanoate 1623649-15-9 C₂₆H₂₅NO₆ 459.48 C4 hydroxyl, benzyl ester >50 mg/mL Peptide synthesis
Benzyl (2S)-4-(benzyloxy)-2-{[(Fmoc)amino]}-4-oxobutanoate 86060-84-6 C₂₆H₂₃NO₆ 445.46 C4 oxo, benzyl ester >30 mg/mL Reactive intermediate
(R)-3-Fmoc-amino-4-(4-tert-butylphenyl)butanoic acid 401916-49-2 C₂₉H₃₀NO₄ 456.55 C4 tert-butylphenyl, carboxylic acid <10 mg/mL Enzyme inhibition
(3S)-3-Fmoc-amino-4-fluoro-L-phenylalanine N/A C₂₄H₂₀FNO₄ 405.42 C4 fluorophenyl, carboxylic acid 15 mg/mL Bioavailability studies

Biological Activity

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate, commonly referred to as Fmoc-3-benzyl-4-hydroxybutanoate, is a compound of significant interest in medicinal chemistry and biochemistry due to its biological activity. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C26H25NO5
  • Molecular Weight : 431.48 g/mol
  • CAS Number : 661493-04-5
  • Structure : The compound features a benzyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in research and therapeutic applications.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially acting against various bacterial and viral pathogens .
  • Cell Cycle Regulation : The compound has been implicated in influencing cell cycle dynamics, particularly through modulation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .
  • Apoptosis Induction : Research suggests that this compound may induce apoptosis in cancer cells, providing a potential avenue for cancer therapy .
  • Neuroprotective Effects : Some studies have highlighted its potential neuroprotective effects, possibly through the regulation of neuronal signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various strains of bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate.

Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on human cancer cell lines showed that treatment with the compound led to increased apoptosis rates compared to untreated controls. This was associated with upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Apoptosis InductionIncreased apoptosis in cancer cell lines
Cell Cycle RegulationModulates MAPK/ERK pathway
NeuroprotectionPotential protective effects on neuronal cells

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing benzyl (3S)-3-Fmoc-amino-4-hydroxybutanoate with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols using Fmoc-protected intermediates. Critical steps include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure the (3S) configuration .
  • Protection/deprotection : Sequential protection of the amino group (Fmoc) and hydroxyl group (e.g., benzyl ester) to prevent side reactions during coupling .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the product, monitored by TLC or LC-MS for purity ≥95% .
    • Analytical Validation : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers optimize the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester or Fmoc groups .
  • Handling : Avoid prolonged exposure to moisture or basic conditions, which may cleave the Fmoc group. Use anhydrous solvents (e.g., DMF, DCM) for dissolution .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., δ 4.2–4.5 ppm for Fmoc CH₂, δ 7.3–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ expected m/z ~470–500) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for similar Fmoc-protected β-hydroxy amino acid derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/EtOAc) and analyzing via SHELX software .
  • Comparative CD Analysis : Compare experimental CD spectra with known enantiomers to validate (3S) configuration .
  • Synthetic Correlation : Synthesize both enantiomers and compare retention times on chiral HPLC columns .

Q. What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) when using this compound?

  • Methodological Answer :

  • Coupling Optimization : Use HATU or PyBOP as coupling agents in DMF with DIEA to enhance efficiency and reduce racemization .
  • Deprotection Control : Limit Fmoc removal to 20% piperidine in DMF (v/v) for ≤30 min to prevent β-elimination of the hydroxyl group .
  • Real-Time Monitoring : Employ LC-MS to detect premature deprotection or aggregation during chain elongation .

Q. How does the hydroxyl group in the 4-position influence conformational dynamics in peptide backbones?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model peptide structures (e.g., α-helix vs. β-sheet propensity) using software like GROMACS, incorporating intramolecular H-bonding between the hydroxyl and carbonyl groups .
  • NMR Relaxation Studies : Measure ¹⁵N-¹H NOEs to assess backbone flexibility in solution .
  • Comparative Studies : Synthesize analogs lacking the hydroxyl group and evaluate secondary structure via CD or FTIR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for analogous Fmoc-amino acid syntheses?

  • Methodological Answer :

  • Reaction Parameter Audit : Compare solvent systems (e.g., THF vs. DCM), temperature (0°C vs. RT), and catalyst loadings across studies .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., diketopiperazines from cyclization) that reduce yields .
  • Scale-Up Protocols : Test reproducibility at micro (mg) vs. macro (g) scales; poor mixing or exothermicity may explain yield drops .

Interaction Studies

Q. What in vitro assays are suitable for evaluating this compound’s role in enzyme inhibition (e.g., proteases)?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Monitor binding to trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized enzyme chips .
  • Crystallographic Studies : Co-crystallize with target enzymes (e.g., HIV-1 protease) to map active-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.